

Fenchol: A Technical Guide to its Chemistry, Analysis, and Neuroprotective Signaling

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: **Fenchol**

Cat. No.: **B156177**

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Fenchol, a bicyclic monoterpenoid alcohol, is a naturally occurring compound found in a variety of plants, including basil, aster flowers, and eucalyptus.^{[1][2]} It is recognized for its characteristic earthy and herbal aroma with notes of pine and camphor.^{[2][3]} Beyond its use in the fragrance and flavor industries, recent scientific investigations have highlighted its potential therapeutic properties, particularly in the context of neurodegenerative diseases.^{[4][5]} This technical guide provides an in-depth overview of **Fenchol**'s chemical identity, experimental protocols for its synthesis and analysis, and its role in a key neuroprotective signaling pathway.

Chemical Identity: CAS Registry Number and Synonyms

For clarity and precise identification in research and drug development, the Chemical Abstracts Service (CAS) registry number is essential. **Fenchol** can exist as different isomers, each with a specific CAS number. A comprehensive list of its synonyms is also provided to aid in literature searches and material sourcing.

Identifier Type	Identifier	Isomer/Note
CAS Registry Number	1632-73-1	Unspecified isomer [6]
2217-02-9	(1R)-endo-(+)-Fenchol [6]	
IUPAC Name	(1R,2R,4S)-1,3,3-Trimethyl-2-norbornanol	
Synonyms	Fenchyl alcohol	
	1,3,3-trimethyl-2-norbornanol	
endo-Fenchol	[1]	
exo- α -Fenchol	[1]	
α -Isوفенчол	[1]	
2-Fenchanol		
1,3,3-Trimethylbicyclo[2.2.1]heptan-2-ol		
D-Fenchyl Alcohol		
(+)- α -Fenchol		

Experimental Protocols

Detailed methodologies are crucial for the replication and advancement of scientific research. The following sections outline key experimental protocols related to the synthesis, purification, and analysis of **Fenchol**.

Synthesis of Fenchol

Fenchol can be synthesized through several methods, with the reduction of fenchone and synthesis from turpentine being common approaches.

1. Reduction of Fenchone:

This method involves the chemical reduction of the ketone fenchone to the alcohol **Fenchol**.

- Materials: Fenchone, reducing agent (e.g., sodium borohydride or lithium aluminum hydride), appropriate solvent (e.g., ethanol or diethyl ether), apparatus for chemical synthesis including a reaction flask, condenser, and magnetic stirrer.
- Procedure:
 - Dissolve fenchone in a suitable solvent within the reaction flask under an inert atmosphere.
 - Gradually add the reducing agent to the solution while stirring. The reaction is typically exothermic and may require cooling to maintain a controlled temperature.
 - After the addition is complete, continue stirring the reaction mixture at room temperature or with gentle heating for a specified period to ensure the reaction goes to completion.
 - Quench the reaction carefully by slowly adding water or a dilute acid to decompose the excess reducing agent.
 - Extract the **Fenchol** from the aqueous layer using an organic solvent.
 - Wash the organic extract with brine, dry it over an anhydrous salt like sodium sulfate, and then evaporate the solvent to obtain crude **Fenchol**.^[7]

2. Synthesis from Turpentine:

A one-step method utilizing turpentine as a raw material has been developed.^[8]

- Materials: Turpentine, catalyst (e.g., CHKC-4), esterifying agent, auxiliary agent, and equipment for esterification, saponification, and distillation.^[8]
- Procedure:
 - Combine turpentine, the CHKC-4 catalyst, an esterifying agent, and an auxiliary agent in a reactor.^[8]
 - Heat the mixture under agitation to a temperature of 80-130°C for 20-24 hours to achieve esterification and isomerization.^[8]

- After the reaction, wash the product with water and allow it to separate.[8]
- The subsequent steps involve saponification of the esters followed by fractional distillation to isolate and purify **Fenchol** from other byproducts like borneol and isocamphol.[8]

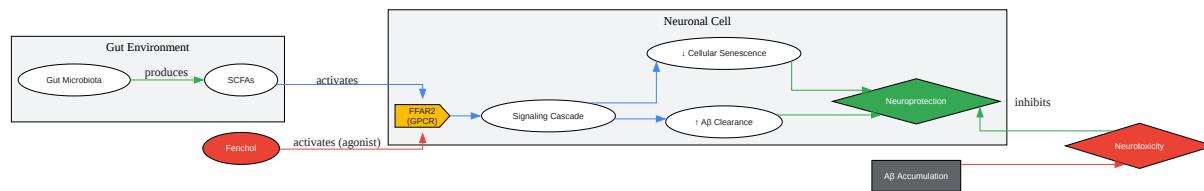
Purification of Fenchol

Purification is critical to obtain **Fenchol** of a desired purity for experimental use.

- Fractional Distillation: This technique is effective for separating **Fenchol** from impurities with different boiling points.[7] Vacuum fractional distillation can be employed to reduce the boiling point and prevent degradation of the compound.
- Chromatography: Column chromatography is another method to achieve high purity. A suitable solvent system (e.g., a mixture of hexane and ethyl acetate) is used to elute the components through a stationary phase like silica gel, separating **Fenchol** from other compounds based on their polarity.[7]

Analysis of Fenchol by Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful analytical technique for the identification and quantification of **Fenchol** in a sample.


- Sample Preparation: Dissolve the sample containing **Fenchol** in a suitable volatile solvent, such as ethanol or hexane. If analyzing a complex matrix like an essential oil, a dilution series may be necessary.
- GC-MS System and Parameters:
 - Gas Chromatograph: Equipped with a capillary column suitable for terpene analysis (e.g., HP-5MS).[9]
 - Injector: Set to an appropriate temperature (e.g., 250°C) and operated in split or splitless mode depending on the sample concentration.[9][10]

- Oven Temperature Program: A temperature gradient is typically used to separate the components of the sample. An example program could start at a lower temperature (e.g., 70°C), hold for a few minutes, and then ramp up to a higher temperature (e.g., 250°C).[9]
- Carrier Gas: Helium is commonly used as the carrier gas at a constant flow rate.[9]
- Mass Spectrometer: Operated in electron ionization (EI) mode. The mass spectra of the eluting compounds are recorded over a specific mass range (e.g., 45-400 amu).[9]
- Data Analysis: The identification of **Fenchol** is achieved by comparing its retention time and mass spectrum with that of a known standard or by matching the spectrum to a library database such as the NIST Mass Spectral Library.[11] Quantification can be performed by creating a calibration curve with standards of known concentrations.

Neuroprotective Signaling Pathway of Fenchol

Recent research has elucidated a significant biological activity of **Fenchol** as a neuroprotective agent, particularly in the context of Alzheimer's disease.[5] **Fenchol** has been identified as a potent agonist of the free fatty acid receptor 2 (FFAR2), a G-protein coupled receptor expressed on neuronal cells.[4][5] The activation of FFAR2 by **Fenchol** triggers a signaling cascade that helps to mitigate the neurotoxic effects of amyloid-beta (A β) accumulation, a hallmark of Alzheimer's disease.[4][5]

The signaling pathway can be summarized as follows: Gut microbiota produce short-chain fatty acids (SCFAs) which can activate FFAR2. **Fenchol** mimics the action of these SCFAs.[5] By binding to and activating FFAR2 on neurons, **Fenchol** initiates downstream signaling that leads to a reduction in A β accumulation and protects neurons from apoptosis (programmed cell death).[4][5] This mechanism involves the modulation of processes that clear A β and a reduction in cellular senescence, or "zombie" neuronal cells.[5][12]

[Click to download full resolution via product page](#)

Fenchol's Neuroprotective Signaling Pathway

In conclusion, **Fenchol** is a monoterpenoid with well-defined chemical properties and significant potential for therapeutic applications. The provided experimental protocols offer a foundation for researchers to synthesize, purify, and analyze this compound. Furthermore, the elucidation of its role in the FFAR2 signaling pathway opens new avenues for the development of novel treatments for neurodegenerative disorders like Alzheimer's disease.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Terpene Tuesdays: Everything You Need To Know About Fenchyl Alcohol Flavor, Fragrance, And Health Benefits [acslab.com]
- 2. trulieve.com [trulieve.com]
- 3. leafly.com [leafly.com]

- 4. Histopathological study of the neuroprotective effects of Gum Arabic and Fenchol on neuronal cells in an Alzheimer's disease rat model - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Natural compound in basil may protect against Alzheimer's disease pathology, preclinical study finds - USF Health News [hscweb3.hsc.usf.edu]
- 6. Fenchol - Wikipedia [en.wikipedia.org]
- 7. perfumeextract.co.uk [perfumeextract.co.uk]
- 8. CN102241567A - One-step method for synthesizing fenchol with turpentine - Google Patents [patents.google.com]
- 9. bulletin.mfd.org.mk [bulletin.mfd.org.mk]
- 10. Determination of alkylphenols in wines by gas chromatography-mass spectrometry (gc-ms or gc-ms/ms) | OIV [oiv.int]
- 11. Fenchol [webbook.nist.gov]
- 12. Fenchol May Help Protect Against Alzheimer's Disease | Kerafast Blog [news.kerafast.com]
- To cite this document: BenchChem. [Fenchol: A Technical Guide to its Chemistry, Analysis, and Neuroprotective Signaling]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b156177#fenchol-cas-registry-number-and-chemical-synonyms]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com